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NAPHTHOQUINONE DIAZIDE ESTER - 103744-58-7

NAPHTHOQUINONE DIAZIDE ESTER

Catalog Number: EVT-1508867
CAS Number: 103744-58-7
Molecular Formula: C7H5F2NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Naphthoquinone diazide ester is a significant compound in the field of organic chemistry, particularly known for its applications in photolithography and as a photosensitive material. This compound is derived from naphthoquinone, which is a bicyclic compound containing two fused aromatic rings with two ketone groups. Naphthoquinone diazide esters are typically used in the production of photoresists, which are essential in the manufacturing of printed circuit boards and semiconductor devices.

Source

Naphthoquinone diazide esters are synthesized from naphthoquinone derivatives, particularly through reactions involving diazide and various alcohols or phenolic compounds. The synthesis often involves the introduction of a diazo group to the naphthoquinone structure, followed by esterification to form the final product.

Classification

Naphthoquinone diazide esters can be classified based on their structural variations, which include:

  • 1,2-Naphthoquinone-2-diazide-4-sulfonic acid esters
  • 2-Diazo-1-naphthoquinone-5-sulfonyl esters

These classifications are based on the position of substituents on the naphthoquinone ring and the nature of the ester group.

Synthesis Analysis

Methods

The synthesis of naphthoquinone diazide esters generally follows these steps:

  1. Formation of Diazide: Naphthoquinone is reacted with a suitable azide reagent (such as sodium azide) to introduce the diazo functionality.
  2. Esterification: The resulting diazide compound is then treated with an alcohol or phenolic compound to form the ester linkage.

Technical Details

For instance, one method involves the condensation of naphthoquinone with chlorosulfonic acid and sodium-2-diazo-naphtoquinone-5-sulfonate under controlled temperature conditions, leading to the formation of 2-diazo-naphthoquinone-5-sulfonyl chloride, which can subsequently be converted into various esters through reactions with alcohols .

Molecular Structure Analysis

Structure

Naphthoquinone diazide esters typically exhibit a complex structure characterized by:

  • A naphthoquinone backbone
  • A diazo group (-N=N-) attached to one of the aromatic rings
  • An ester functional group (-COOR) where R represents an alkyl or aryl group.

Data

The molecular formula for a common naphthoquinone diazide ester, such as 2-diazo-1-naphthoquinone-5-sulfonic acid phenyl ester, can be represented as C12H10N2O5SC_{12}H_{10}N_2O_5S. The structural representation involves two fused benzene rings with functional groups at specific positions that influence its reactivity and solubility.

Chemical Reactions Analysis

Reactions

Naphthoquinone diazide esters undergo various chemical reactions, primarily photochemical processes. Upon exposure to ultraviolet light, these compounds can undergo photodecomposition, leading to the formation of reactive intermediates such as ketenes. This reaction is crucial for their application in photoresists where they facilitate pattern formation during lithography .

Technical Details

The photochemical reaction mechanism typically involves:

  1. Photolysis: Ultraviolet light induces cleavage of the diazo bond.
  2. Formation of Ketenes: The resulting ketene reacts with moisture or other nucleophiles to yield carboxylic acids.
  3. Positive Image Formation: The carboxylic acid increases solubility in developer solutions, allowing for selective removal of exposed areas on photoresist films .
Mechanism of Action

Process

The mechanism by which naphthoquinone diazide esters function as photosensitive materials involves several steps:

  1. Absorption of Light: The compound absorbs light energy at specific wavelengths (typically around 350 nm).
  2. Bond Cleavage: This energy leads to the cleavage of the diazo bond.
  3. Reactivity Increase: The generated reactive species (ketenes) interact with water or other components in the developer solution, enhancing solubility and facilitating image development.

Data

Studies show that these compounds exhibit high sensitivity under UV light exposure, making them suitable for precision applications in microfabrication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Naphthoquinone diazide esters are typically yellow to orange solids.
  • Solubility: They are soluble in organic solvents like acetone and ether but have limited solubility in water.

Chemical Properties

  • Stability: These compounds are relatively stable under normal conditions but sensitive to light and moisture.
  • Reactivity: They readily undergo photodecomposition upon UV exposure, forming reactive intermediates that can participate in further chemical reactions.

Relevant data indicates that their absorption spectra typically show peaks between 320 nm and 420 nm, with maximum absorption around 350 nm .

Applications

Naphthoquinone diazide esters find extensive use in various scientific fields:

  • Photolithography: They serve as critical components in photoresists for semiconductor manufacturing.
  • Analytical Chemistry: Used as derivatization reagents for spectrophotometric analysis.
  • Polymer Chemistry: Employed in developing new polymeric materials with tailored properties for specific applications .
Introduction to Naphthoquinone Diazide Esters

Historical Development and Industrial Emergence

The technological journey of DNQ esters began with fundamental photochemical discoveries in the early 20th century. The pivotal Wolff rearrangement—first described in 1902—provided the mechanistic foundation, explaining how diazonaphthoquinones transform into ketenes upon irradiation [1]. Industrial adoption commenced in the 1950s when the photolithographic potential of DNQ derivatives was recognized. By the 1970s, DNQ-novolac systems became the dominant photoresist chemistry for semiconductor manufacturing, offering superior resolution compared to predecessor technologies. This period witnessed strategic patenting activities that shaped commercial production methods. For example, US5219701A (1993) detailed sensitized formulations using 1,2-naphthoquinone-diazide-5-sulfonyl tris esters, while US6040107A (2000) disclosed cyclic alkyl ether-containing phenolic esters for enhanced lithographic performance. The continuous refinement of DNQ chemistry has paralleled Moore's Law, enabling ever-smaller feature sizes through improved resolution, contrast, and processing latitude [2] [3] [5].

Table 1: Key Milestones in DNQ Ester Development

Time PeriodDevelopment MilestoneTechnological Impact
1902Discovery of Wolff RearrangementProvided photochemical mechanism for DNQ reactivity
1950sCommercial DNQ-Novolac Resist SystemsEnabled early semiconductor patterning
1973Cote & Goodman Synthesis MethodsEstablished reproducible production protocols
1993Trihydroxybenzene Tris Ester Sensitization (US5219701A)Enhanced photosensitivity through aromatic sensitizers
1999Particle Size Control in Precipitation (WO1999032438A1)Improved batch consistency and dissolution properties
2000Cyclic Alkyl Ether Ester Derivatives (US6040107A)Advanced resolution for deep-UV lithography

Chemical Classification and Structural Variants

Structurally, DNQ esters feature a bicyclic naphthoquinone core with a diazo group (-N₂) positioned ortho to a carbonyl functionality. Industrial relevance primarily centers on sulfonic acid esters derived from 1,2-naphthoquinone-4-sulfonyl chloride (2,1,4-DNQ) or 1,2-naphthoquinone-5-sulfonyl chloride (2,1,5-DNQ). These isomers exhibit distinct absorption characteristics: 2,1,5-DNQ esters demonstrate stronger mid-UV absorption, making them preferable for standard i-line (365 nm) lithography. The phenolic components esterified to these DNQ cores create significant structural diversity. Key variants include [1] [7] [9]:

  • Monofunctional Phenolic Esters: Derivatives of benzophenones (e.g., 2,3,4-trihydroxybenzophenone) or cresols offering balanced dissolution inhibition.
  • Polyfunctional Esters: Tetra- or penta-hydroxyl benzophenone esters (e.g., 2,3,4,4’-tetrahydroxybenzophenone) enabling higher crosslinking density.
  • Novolak-Bound Esters: DNQ groups covalently attached to phenolic polymers (formaldehyde-cresol novolacs) for integrated dissolution control.

The spatial arrangement profoundly impacts performance. For instance, KR100318092B1 describes ortho-methoxy-substituted benzophenone esters that enhance photosensitivity through optimized molecular packing in resist films. Thermal crosslinking behavior further differentiates these compounds; studies confirm that multifunctional DNQ esters undergo crosslinking above 140°C through esterification reactions with polymeric hydroxyl groups, enabling thermally-stable patterns [6] [9].

Table 2: Structural Variants and Functional Properties of DNQ Esters

DNQ CorePhenolic ComponentKey PropertiesApplications
1,2-NQ-5-Sulfonyl2,3,4-TrihydroxybenzophenoneHigh dissolution inhibition, i-line absorptionStandard i-line photoresists
1,2-NQ-4-SulfonylTris(4-hydroxyphenyl)methaneEnhanced thermal stabilityHigh-temperature processing
Mixed 2,1,4/2,1,5Formaldehyde-cresol novolacBalanced inhibition/photospeedIntegrated matrix resists
1,2-NQ-5-SulfonylCyclic alkyl ether phenolics (US6040107A)Improved developer selectivityDeep-UV lithography
1,2-NQ-5-Sulfonyl2,2',4,4'-TetrahydroxybenzophenoneCrosslinking capabilityThermal image stabilization

Role in Photoresist Technology: A Foundational Overview

DNQ esters serve as dissolution inhibitors in positive-tone photoresist formulations, typically comprising 20-30% weight of novolac resin-based composites. In unexposed regions, they suppress the solubility of phenolic resins in aqueous alkaline developers through hydrophobic interactions and hydrogen bonding disruption. Upon UV exposure (typically i-line, 365 nm), a photochemical cascade occurs: DNQ absorbs photons, releases nitrogen gas, and undergoes Wolff rearrangement to form a highly reactive ketene intermediate. This ketene rapidly hydrolyzes in the presence of ambient moisture to yield indenecarboxylic acid, which exhibits 100-fold higher solubility in alkaline developers than the original DNQ ester. This differential solubility enables precise pattern formation—exposed regions dissolve during development while unexposed areas remain, creating positive-tone relief images [1] [6].

The critical innovation in DNQ technology lies in the dissolution switch mechanism. Studies demonstrate that complete conversion to indenecarboxylic acid reduces developer dissolution time from >600 seconds (unexposed) to under 30 seconds (exposed). Performance optimization strategies include:

  • Sensitizer Additives: Aromatic hydroxy compounds (e.g., pyrogallol) enhance quantum efficiency (US5219701A)
  • Developer Engineering: Weak alkaline solutions (sodium carbonate) for printed circuit boards versus strong alkaline developers (tetramethylammonium hydroxide) for semiconductors
  • Esterification Control: Precise stoichiometry adjustment to tailor inhibition strength and resolution (EP0488686B1)

Table 3: DNQ Photochemistry Impact on Development Characteristics

Material StateChemical StructureDissolution Rate in 2.38% TMAH (nm/s)Functional Role
Unexposed ResistDNQ ester bound to novolac0.1-0.5Dissolution inhibition
Exposed ResistIndenecarboxylic acid50-100Enhanced solubility
Partially ExposedMixed DNQ/acid structures5-20Gradient dissolution control
Unexposed w/sensitizerDNQ + aromatic hydroxy compounds<0.1Maximum inhibition
Exposed w/crosslinkingThermally treated DNQ<0.01Image stabilization

The synthesis methodology for these critical compounds has evolved significantly. Traditional routes using acetone/N-methylpyrrolidone solvents faced consistency challenges, particularly for 2,1,4-DNQ isomers. Modern approaches employ lactone solvents (γ-butyrolactone) with N-methyl morpholine base, producing consistent esterification degrees and minimizing side products (EP0488686B1). Particle size control—critical for coating uniformity—is achieved by precipitating esters in cold (-20°C) aqueous methanol, yielding particles >20μm that facilitate impurity removal (WO1999032438A1). These manufacturing advances ensure batch-to-batch reproducibility in critical performance parameters like photospeed and contrast [7] [10].

The ongoing relevance of DNQ technology is evidenced by its adaptation to next-generation applications. Research explores their utility in electrodeposition resists for printed circuit boards, leveraging thermal crosslinking to create developer-resistant patterns without full UV exposure. Additionally, novel mixed-diazo esters offer expanded processing windows for advanced packaging technologies, proving that this vintage chemistry remains indispensable in the nanotechnology era [6] [9].

Properties

CAS Number

103744-58-7

Product Name

NAPHTHOQUINONE DIAZIDE ESTER

Molecular Formula

C7H5F2NO2

Synonyms

NAPHTHOQUINONE DIAZIDE ESTER

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